N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structural features It contains a chlorinated nitrophenyl group and a dimethylbenzoxazolyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. One common method starts with the preparation of the 4-chloro-3-nitroaniline, which is then reacted with 5,6-dimethyl-1,3-benzoxazole-2-carbaldehyde under specific conditions to form the desired methanimine compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and an organic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitro and chloro groups are known to participate in various biochemical pathways, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure due to the presence of chlorine atoms on an aniline ring.
Heparinoid: Shares structural similarities with heparin and is used in biomedical applications.
Carboxymethyl chitosan: Known for its biocompatibility and used in medical research.
Uniqueness
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to its combination of a nitrophenyl group and a benzoxazolyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H16ClN3O3/c1-13-8-19-21(9-14(13)2)29-22(25-19)16-4-3-5-17(11-16)24-12-15-6-7-18(23)20(10-15)26(27)28/h3-12H,1-2H3 |
InChI Key |
FRIDZNWSCRRJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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